7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
Overview
Description
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a heterocyclic compound with the molecular formula C8H4ClFN2O. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
Quinazolinone derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors involved in various cellular processes .
Mode of Action
It is known that quinazolinone derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives are known to influence a range of biochemical pathways, often resulting in downstream effects such as modulation of enzyme activity or alteration of cellular signaling .
Result of Action
It has been reported that certain quinazolinone derivatives exhibit antibacterial activity , suggesting that this compound may also have similar effects.
Biochemical Analysis
Biochemical Properties
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects in conditions like diabetes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it competitively inhibits α-amylase and non-competitively inhibits α-glucosidase . These interactions result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation are critical factors that influence its efficacy. In vitro and in vivo studies have shown that the compound remains stable under normal laboratory conditions . Long-term exposure can lead to gradual degradation, affecting its potency and cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is essential for elucidating the compound’s overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride to yield benzoxazin-4-ones. These intermediates can be further treated with ammonia to produce the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Halogen substitution reactions can introduce different halogens or other groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated quinazolinones .
Scientific Research Applications
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one include:
- 7,8-difluoro-3,4-dihydroquinazolin-4-one
- 7-chloro-3,4-dihydroquinazolin-4-one
- 8-fluoro-3,4-dihydroquinazolin-4-one
Uniqueness
What sets this compound apart is the presence of both chlorine and fluorine atoms on the quinazolinone ring. This unique substitution pattern can enhance its biological activity and specificity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
7-chloro-8-fluoro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJIVBWHFDFBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566199-72-1 | |
Record name | 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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